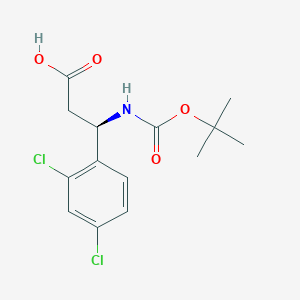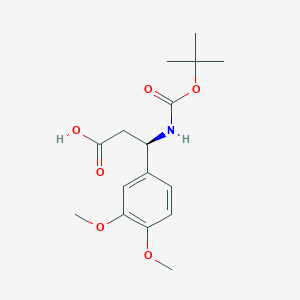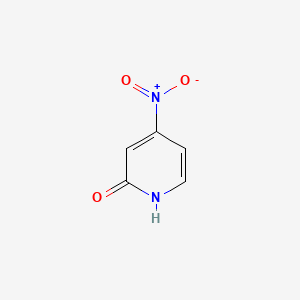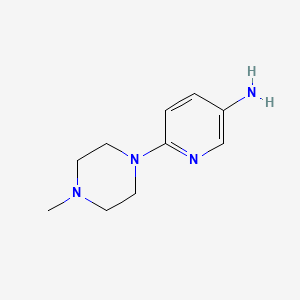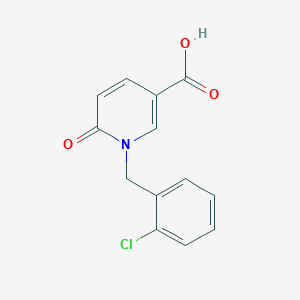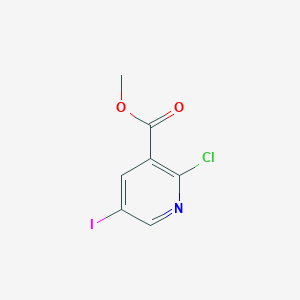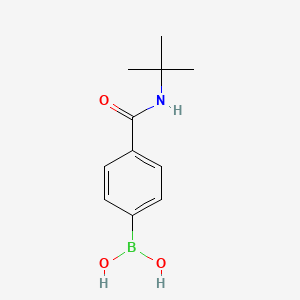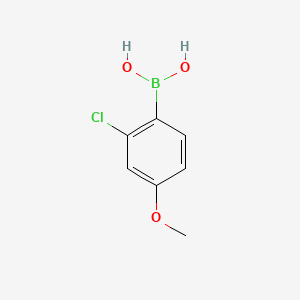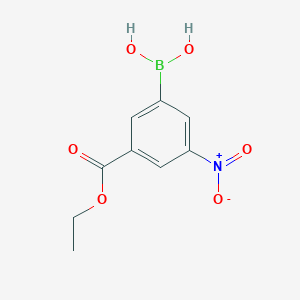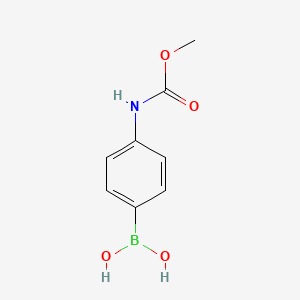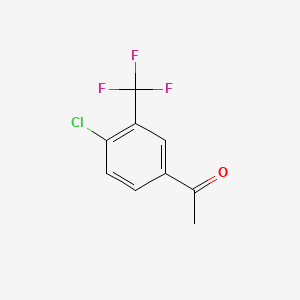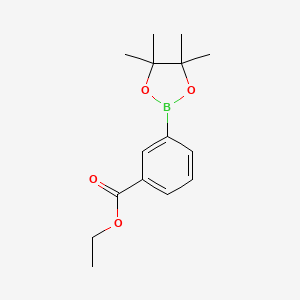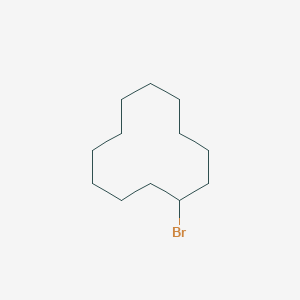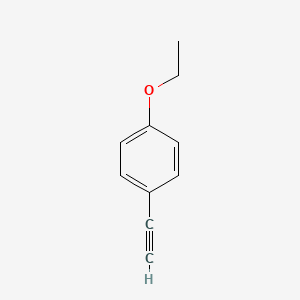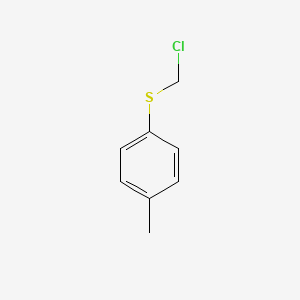
Chloromethyl p-Tolyl Sulfide
Descripción general
Descripción
Chloromethyl p-Tolyl Sulfide is a chemical compound with the molecular formula C8H9ClS and a molecular weight of 172.67 . It is also known by other names such as 4-(Chloromethylthio)toluene and p-Tolyl Chloromethyl Sulfide .
Molecular Structure Analysis
Chloromethyl p-Tolyl Sulfide has a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .Physical And Chemical Properties Analysis
Chloromethyl p-Tolyl Sulfide is a clear liquid with a specific gravity of 1.17 at 20°C .Aplicaciones Científicas De Investigación
Spirocyclic Compounds Synthesis
Chloromethyl p-Tolyl Sulfide is instrumental in synthesizing spirocyclic compounds. Satoh, Kawashima, Takahashi, and Sakai (2003) demonstrated its use in synthesizing spiro[4.n]alkenones from cyclic ketones and chloromethyl p-tolyl sulfoxide. This process achieved high yields and excellent asymmetric induction, leading to the total synthesis of racemic spirocyclic sesquiterpene, acorone (Satoh, Kawashima, Takahashi, & Sakai, 2003).
Organic Anion Reactions
Mąkosza and Ostrowski (1991) explored the reactions of organic anions using chloromethyl p-tolyl sulphone. Their work focused on how the carbanion of chloromethyl p-tolyl sulphone reacts with cyanonaphthalene derivatives, leading to various products depending on the reaction conditions (Mąkosza & Ostrowski, 1991).
Bicycloalkanes Synthesis
Satoh, Ogata, and Wakasugi (2006) used chloromethyl p-tolyl sulfoxide for the synthesis of bicyclo[n.1.0]alkanes. Their method involved treating 1-chlorovinyl p-tolyl sulfoxides with lithium enolate of tert-butyl acetate, leading to high yields of bicycloalkanes via magnesium carbenoid 1,3-CH insertion (Satoh, Ogata, & Wakasugi, 2006).
Asymmetric Synthesis of Cyclopentenones
Satoh, Yoshida, Takahashi, and Ota (2003) utilized chloromethyl p-tolyl sulfoxide for the asymmetric synthesis of 4,4-disubstituted 2-cyclopentenones. This involved synthesizing enantiomerically pure sulfoxides and converting them into cyclopentenones with high asymmetric induction (Satoh, Yoshida, Takahashi, & Ota, 2003).
Synthesis of α-Chlorocyclobutanones
Saitoh, Sampei, Kimura, Kato, Ishida, and Satoh (2012) reported a method for synthesizing multi-substituted α-chlorocyclobutanones using chloromethyl p-tolyl sulfoxide. Their approach involved creating sulfoxides and then converting them into α-chlorocyclobutanones via nucleophilic ring closure (Saitoh et al., 2012).
Additional Applications
Further studies by Satoh and colleagues in various years explored the use of chloromethyl p-tolyl sulfide in synthesizing different organic compounds, such as trisubstituted cyclopentenones, bicycloalkanes with carboxylate or acetamide moieties, and α-quaternary α-amino aldehydes. These studies highlight the versatility of chloromethyl p-tolyl sulfide in organic synthesis, particularly in asymmetric synthesis and the creation of complex molecular structures (Satoh et al., 2001-2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(chloromethylsulfanyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQYMJYUSRAJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363596 | |
| Record name | Chloromethyl p-Tolyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl p-Tolyl Sulfide | |
CAS RN |
34125-84-3 | |
| Record name | Chloromethyl p-Tolyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl p-Tolyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

